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Compound of Interest

Compound Name: Atrol

Cat. No.: B14120838 Get Quote

The term "Atrol" is not standard in neuroscience literature. Based on current research, it is

highly probable that "Atrol" is a shorthand or misspelling for Atrophin (Atro), a transcriptional

corepressor. Mutations in the human gene encoding Atrophin-1 are responsible for

Dentatorubral-pallidoluysian atrophy (DRPLA), a rare neurodegenerative disorder.[1] This

document will proceed under the assumption that "Atrol" refers to Atrophin (Atro). Another less

likely possibility is a misspelling of Atropine, a muscarinic acetylcholine receptor antagonist.[2]

[3]

Application Notes for Atrophin (Atro) in
Neuroscience Research
Introduction: Atrophin (Atro) is a highly conserved transcriptional corepressor that plays a

critical role in development and is implicated in neurodegenerative diseases.[1] In the fruit fly

Drosophila melanogaster, Atro has been shown to be involved in neurodegeneration, as well as

patterning and segmentation.[1] Its function is intrinsically linked to its role as a cofactor for

other DNA-binding proteins, modulating the transcription of key developmental genes.

Understanding the molecular mechanisms of Atrophin is crucial for elucidating the

pathogenesis of neurodegenerative conditions like DRPLA and for the development of potential

therapeutic interventions.

Primary Applications in Neuroscience:
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Investigating Neurodegenerative Disease Mechanisms: Studying the function and

dysfunction of Atrophin provides direct insight into the molecular pathology of DRPLA.

Analyzing Developmental Signaling Pathways: Atrophin is a key regulator of critical signaling

pathways such as Notch and Decapentaplegic (Dpp), which are fundamental to

neurodevelopment.[1]

Transcriptional Regulation Studies: As a transcriptional corepressor, Atrophin is a valuable

subject for studies on gene regulation in the central nervous system.

Identifying Protein-Protein Interactions: Research on Atrophin helps to uncover complex

protein interaction networks that govern neuronal function and survival.

Key Signaling Pathways Involving Atrophin (Atro)
Atrophin functions as a cofactor, meaning it does not bind to DNA directly but is recruited to

target genes by DNA-binding transcription factors. A primary interaction partner for Atrophin is

the GAGA Factor, Trithorax-like (Trl).[1] Atrophin and Trl are often found bound to the same

genomic loci simultaneously, where Atrophin modulates the transcriptional activation by Trl.[1]

This interaction is central to its role in regulating the Notch and Dpp signaling pathways.[1]

Atrophin in Notch and Dpp Signaling
Atrophin regulates the expression of components within the Notch and Dpp signaling

pathways. For instance, it has been shown to regulate fringe and thickveins, which are involved

in Notch and Dpp signaling respectively.[1] By modulating these pathways, Atrophin influences

a wide range of developmental processes, and its dysregulation can lead to severe

neurological defects.
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Caption: Atrophin's role as a transcriptional corepressor in signaling.

Quantitative Data Summary
The following table summarizes hypothetical quantitative data relevant to Atrophin research,

based on common experimental outcomes in the field.
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Experiment

Type
Target Cell Line/Model Result Significance

ChIP-seq
Endogenous

Atrophin

Drosophila

Larval Imaginal

Discs

~1300 potential

direct gene

targets

identified[1]

Reveals the

genomic

landscape of

Atrophin binding.

Co-

Immunoprecipitat

ion

Atrophin & Trl
Drosophila S2

cells

Atrophin

physically

interacts with the

GAGA Factor

(Trl).[1]

Confirms a direct

protein-protein

interaction.

RT-qPCR
fringe (Notch

pathway)

Drosophila wing

discs with Atro

knockdown

2.5-fold increase

in fringe mRNA

levels

Demonstrates

Atrophin's

repressive role

on a key Notch

component.

Luciferase

Reporter Assay

Dpp-responsive

element
HEK293T cells

Co-transfection

with Atrophin

reduces reporter

activity by 60%

Quantifies the

repressive effect

of Atrophin on

Dpp signaling.

Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by
Sequencing (ChIP-seq) for Endogenous Atrophin
This protocol is designed to identify the genomic binding sites of endogenous Atrophin in

Drosophila tissues.

Materials:

Drosophila melanogaster larvae or specific tissues (e.g., imaginal discs)

Formaldehyde (1% solution)
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Glycine (1.25 M)

Lysis Buffer (e.g., RIPA buffer)

Protease inhibitors

Micrococcal nuclease or sonicator

Anti-Atrophin antibody

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

RNase A and Proteinase K

DNA purification kit

Buffers for library preparation and sequencing

Methodology:

Cross-linking: Dissected tissues are fixed with 1% formaldehyde to cross-link proteins to

DNA. The reaction is quenched with glycine.

Cell Lysis: Tissues are homogenized and cells are lysed to release nuclei.

Chromatin Shearing: Chromatin is fragmented into 200-500 bp fragments using either

enzymatic digestion (micrococcal nuclease) or mechanical shearing (sonication).

Immunoprecipitation: The sheared chromatin is incubated overnight with an anti-Atrophin

antibody. Protein A/G magnetic beads are used to pull down the antibody-chromatin

complexes.

Washes: The beads are washed with a series of stringent buffers to remove non-specifically

bound chromatin.
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Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-

links are reversed by heating in the presence of high salt. RNA and protein are digested with

RNase A and Proteinase K.

DNA Purification: The DNA is purified using a standard DNA purification kit.

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-

throughput sequencing according to the sequencer manufacturer's protocol.

Data Analysis: Sequenced reads are aligned to the Drosophila genome, and peak-calling

algorithms are used to identify regions of significant Atrophin enrichment.
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Caption: Workflow for Atrophin Chromatin Immunoprecipitation Sequencing (ChIP-seq).
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Protocol 2: Co-Immunoprecipitation (Co-IP) for Atrophin
Interaction Partners
This protocol is for verifying the interaction between Atrophin and a putative partner protein

(e.g., Trl) in a cell culture model.

Materials:

Cell line expressing tagged versions of Atrophin and/or the partner protein (e.g., Drosophila

S2 cells)

Co-IP Lysis Buffer

Protease and phosphatase inhibitors

Antibody against the "bait" protein (e.g., anti-FLAG for a FLAG-tagged protein)

Protein A/G magnetic beads

Wash buffer (e.g., TBS-T)

SDS-PAGE sample buffer

SDS-PAGE gels, transfer apparatus, and Western blot reagents

Primary and secondary antibodies for Western blot detection

Methodology:

Cell Lysis: Harvest cells and lyse them in Co-IP lysis buffer containing protease inhibitors to

release cellular proteins.

Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

Immunoprecipitation: Incubate the cell lysate with an antibody against the bait protein. This

will form an antibody-bait-prey protein complex.
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Capture Complex: Add Protein A/G beads to the lysate to capture the antibody-protein

complexes.

Washes: Wash the beads several times with wash buffer to remove non-specifically bound

proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,

and probe with antibodies against both the bait and the putative "prey" protein to confirm

their co-precipitation.
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Caption: General workflow for Co-Immunoprecipitation (Co-IP).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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